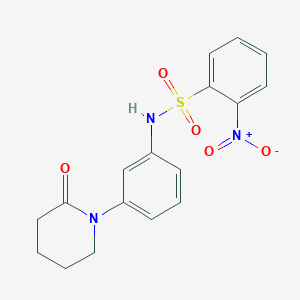

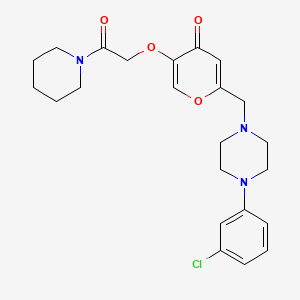

![molecular formula C18H25Cl3N6 B2941679 4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride CAS No. 1431697-77-6](/img/structure/B2941679.png)

4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride” is a chemical compound with a molecular weight of 352.13 . It is also known as 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine tetrahydrochloride .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . 4-Methyl-3-nitrophenyl-4-methylpiperazin-1-yl-substituted benzamides were reduced with hydrazine hydrate over Raney nickel to obtain N-(3-amino-4-methylphenyl)-4-(4-methylpiperazin-1-ylmethyl)benzamide .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N4.4ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12)11(13)8-9;;;;/h2-3,8H,4-7,12-13H2,1H3;4*1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

The compound has been involved in reactions with 4-chlorobenzoyl chloride and benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate . It has also reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .Physical And Chemical Properties Analysis

The compound has a molecular weight of 352.13 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Leukemia Treatment

Imatinib, a compound structurally similar to the one , is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases , which are enzymes responsible for the activation of many proteins by signal transduction cascades.

Inhibition of Bcr-Abl Protein Tyrosine Kinase

Imatinib is an ATP-competitive selective inhibitor of Bcr-Abl protein tyrosine kinase . This protein is characteristic of the Philadelphia chromosome, an abnormal chromosome found in neoplastic cells of chronic myelogenous leukemia (CML) patients .

Treatment of Gastrointestinal Stromal Tumor

Imatinib has been found to inhibit c-Kit , a protein thought to play a role in the formation of gastrointestinal stromal tumors .

Treatment of Idiopathic Hypereosinophilic Syndrome

Imatinib can inhibit a platelet-derived growth factor receptor involved in the pathogenesis of idiopathic hypereosinophilic syndrome , a disorder characterized by overproduction of eosinophils (a type of white blood cell).

Synthesis of Cyano Derivatives

A compound with a similar structure has been used in the Cu(OAc)2-mediated cyanation of arenes . This process allows for the facile and convenient production of cyano derivatives .

Diabetes Treatment

In a mouse model of type 2 diabetes, a similar compound was found to significantly increase the level of glucose transporter GLUT-1, thereby reducing blood glucose .

Inhibition of NF-κB in Colon Cancer Cells

A compound with a similar structure has been shown to inactivate NF-κB in colon cancer cells . This blunts the ability of the cancer cells to grow by inhibiting the antiapoptotic function of NF-κB .

Synthesis of Imatinib

The synthesis of imatinib, an anticancer drug, involves a compound with a similar structure . This synthesis has been substantially improved by using N, N ′-carbonyldiimidazole (CDI) as a condensing agent .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzene-1,2-diamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6.3ClH/c1-23-6-8-24(9-7-23)13-3-5-16-17(11-13)22-18(21-16)12-2-4-14(19)15(20)10-12;;;/h2-5,10-11H,6-9,19-20H2,1H3,(H,21,22);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIONEIMXRTDNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C=C4)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)benzene-1,2-diamine trihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

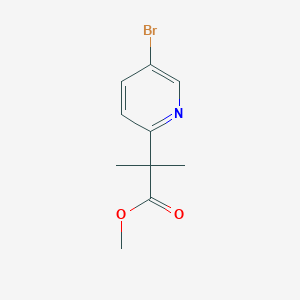

![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)

![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)

![1-(4-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2941605.png)

![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)

![N-(4-butylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2941610.png)

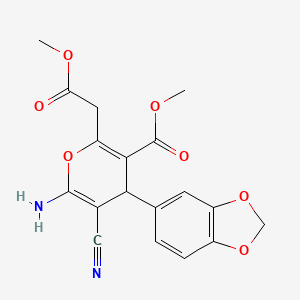

![Methyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2941614.png)

![(3Ar,6aR)-5-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2941617.png)